molecular formula C8H7ClF5N B1448697 [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803595-05-2

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B1448697
CAS RN: 1803595-05-2
M. Wt: 247.59 g/mol
InChI Key: UJMOOMXYZUGQEH-UHFFFAOYSA-N
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Description

“[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1803595-05-2 . It has a molecular weight of 247.59 . This compound is a versatile chemical used in diverse scientific research areas due to its unique properties. It finds applications in drug discovery, material sciences, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F5N.ClH/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14;/h1-2H,3,14H2;1H . This indicates that the compound has a phenyl ring with two fluorine atoms and a trifluoromethyl group attached to it. The methanamine group is also attached to the phenyl ring.

It’s stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it’s stable under standard conditions.

Scientific Research Applications

Pharmaceutical Drug Development

The incorporation of the trifluoromethyl group in pharmaceuticals has been a significant trend due to its ability to enhance the biological activity and metabolic stability of drug molecules . [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride, with its fluorinated aromatic ring, is a valuable intermediate in synthesizing various pharmacologically active compounds. Its use can lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Material Science

In material science, this compound’s unique structural features make it a candidate for creating advanced materials . Its fluorinated groups could impart properties like increased resistance to solvents and thermal stability, making it suitable for high-performance polymers or coatings in electronics and aerospace applications.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis . Its reactivity allows for the introduction of fluorinated phenyl groups into complex molecules, which is particularly useful in the synthesis of agrochemicals, dyes, and liquid crystals that require specific electronic and steric properties.

Chromatography

In chromatography, fluorinated compounds like [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride can be used to modify stationary phases . The fluorinated groups interact differently with analytes compared to non-fluorinated analogs, potentially improving the separation of complex mixtures or enhancing the detection of specific substances.

Analytical Research

The compound’s distinct NMR-active nuclei (due to the presence of fluorine atoms) make it an excellent standard or reagent in 19F NMR spectroscopy . This application is crucial in structural elucidation and quantification of fluorine-containing molecules in research and quality control.

Agrochemical Development

Fluorine atoms in agrochemicals can modulate lipophilicity and bioavailability, making [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride a valuable precursor in developing new pesticides and herbicides . Its structural motif can be found in several modern agrochemicals that require specific activity and environmental stability.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .

properties

IUPAC Name

[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14;/h1-2H,3,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMOOMXYZUGQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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